(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Overview

Description

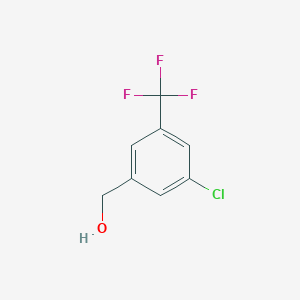

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed:

Oxidation: 3-Chloro-5-(trifluoromethyl)benzaldehyde or 3-Chloro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Chloro-5-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is characterized by a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of 210.58 g/mol.

Chemistry

- Intermediate in Organic Synthesis : This compound is extensively used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 4-(Trifluoromethyl)phenol | Antioxidant | |

| 2-Methyl-6-phenylethynylpyridine | mGluR5 antagonism |

- Anticancer Activity : Compounds with similar structures have shown potential anticancer properties. Studies suggest that the trifluoromethyl group enhances the compound's potency in inhibiting key enzymes involved in cancer cell proliferation.

Medicine

- Pharmaceutical Development : The compound is being explored as a lead for developing new pharmaceuticals due to its unique biological activities. Its ability to inhibit microbial fatty acid synthase suggests potential therapeutic applications.

Antibacterial Screening

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, indicating its potential as a lead compound for antibiotic development.

Anticancer Efficacy

Preclinical trials have shown that derivatives of this compound can reduce tumor growth in specific cancer models. The presence of the trifluoromethyl group is linked to improved enzyme inhibition potency compared to non-fluorinated analogs.

Biological Activity

The compound (3-Chloro-5-(trifluoromethyl)phenyl)methanol is a member of the class of trifluoromethyl-substituted phenolic compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound features a chlorine atom and a trifluoromethyl group attached to a phenolic ring. The trifluoromethyl group is known for enhancing metabolic stability and bioactivity due to its strong electron-withdrawing nature, which can significantly influence the compound's interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that trifluoromethyl-substituted phenolic compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity | Reference |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)phenyl)methanol | Antibacterial | |

| 4-(Trifluoromethyl)phenol | Antioxidant | |

| 2-Methyl-6-phenylethynylpyridine | mGluR5 antagonism |

Anticancer Activity

Trifluoromethyl-containing compounds have been associated with anticancer properties. For example, studies have demonstrated that related compounds can inhibit key enzymes involved in cancer cell proliferation . The presence of the trifluoromethyl group has been linked to improved potency in inhibiting enzyme activity compared to non-fluorinated analogs .

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit microbial fatty acid synthase (FAS), which is critical for bacterial cell wall synthesis .

- Receptor Interaction : Similar compounds have shown the ability to interact with various receptors, suggesting potential pathways for therapeutic effects .

- Oxidative Stress Modulation : The antioxidant properties of related phenolic compounds may play a role in mitigating oxidative stress in cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Screening : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, showing promise as a lead compound for antibiotic development.

- Anticancer Efficacy : Preclinical trials indicated that derivatives of this compound could reduce tumor growth in specific cancer models, warranting further investigation into its therapeutic potential.

Q & A

Q. Basic: How can researchers optimize the synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol?

Answer:

Synthesis optimization involves selecting appropriate reagents, catalysts, and reaction conditions. For example, the Friedel-Crafts acylation of 1-chloro-3-iodo-5-(trifluoromethyl)benzene with trifluoroethanone derivatives (e.g., using isopropylmagnesium chloride in THF at -5°C) yields key intermediates . Post-synthesis steps, such as hydrolysis under acidic conditions (e.g., 12N HCl in methanol), require careful control to avoid side reactions. Key factors include:

- Catalysts : Calcium hydroxide or potassium carbonate improves reaction efficiency .

- Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction rates .

- Temperature : Reflux conditions (e.g., 82°C) are critical for achieving high yields (up to 92.2%) .

Table 1: Representative Synthesis Conditions

| Yield | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 79% | Ca(OH)₂ | tert-butyl methyl ether | Reflux | |

| 92.2% | K₂CO₃ | Acetonitrile | 82°C |

Q. Basic: What purification methods are recommended for isolating this compound?

Answer:

Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel column chromatography using gradients of hexane:ethyl acetate (e.g., 8:2 to 6:4) to separate polar byproducts . For hygroscopic intermediates, anhydrous magnesium sulfate is used for drying organic layers . Recrystallization from methanol or tert-butyl methyl ether may further enhance purity (>97%) .

Q. Basic: How should researchers address the compound’s hygroscopicity and stability during storage?

Answer:

Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the trifluoromethyl group. Pre-drying solvents (e.g., molecular sieves for THF) and using stabilizers like BHT (butylated hydroxytoluene) can mitigate oxidative degradation . Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) is advised to monitor purity .

Q. Advanced: How can computational docking studies predict the biological interactions of this compound?

Answer:

AutoDock Vina is a validated tool for molecular docking . Steps include:

Protein Preparation : Obtain the target protein structure (e.g., from PDB), remove water, and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Grid Box Setup : Define binding sites based on catalytic residues (e.g., 20 ų box centered on active sites).

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

This approach aids in identifying potential agrochemical targets (e.g., fungal cytochrome P450 enzymes) .

Q. Advanced: What methodologies are used to study metabolic pathways of this compound in biological systems?

Answer:

Metabolite profiling involves:

- In Vitro Incubation : Expose the compound to liver microsomes (e.g., rat S9 fraction) with NADPH cofactor .

- LC-HRMS Analysis : Use a Q-TOF mass spectrometer with electrospray ionization (ESI+) and a C18 column. Key metabolites (e.g., oxidized derivatives) are identified via diagnostic fragments (e.g., m/z 162.10 for trifluoromethylphenol) .

- Isotopic Labeling : ¹⁸O-water tracing can differentiate enzymatic vs. non-enzymatic hydrolysis pathways .

Q. Advanced: How can researchers resolve contradictions in NMR data for structural confirmation?

Answer:

Contradictions (e.g., unexpected coupling patterns) arise from dynamic effects or impurities. Strategies include:

- Multi-Technique Validation : Compare ¹H/¹³C NMR, HSQC, and HMBC to confirm connectivity .

- Variable Temperature NMR : Detect rotational barriers (e.g., around the C-Cl bond) that may obscure signals at room temperature .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. Advanced: What experimental approaches characterize polymorphic forms of this compound?

Answer:

Polymorphism impacts solubility and bioactivity. Techniques include:

- PXRD : Identify distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) .

- DSC/TGA : Measure thermal transitions (e.g., melt endotherms at 123–124°C) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase stability under humidity .

Q. Advanced: How can derivatization enhance the compound’s bioactivity for pesticide development?

Answer:

Derivatization strategies include:

- Esterification : React the alcohol with acetyl chloride to improve lipophilicity and membrane permeability .

- Schiff Base Formation : Condense with aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine derivatives for antifungal screening .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduce aryl groups for enhanced binding .

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHJWEABQQBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397424 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-87-3 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.